![molecular formula C21H27N3O2 B251113 N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251113.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
作用機序
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways involved in B-cell receptor signaling. This leads to decreased proliferation and survival of B-cells, and ultimately, apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has been shown to selectively target BTK and spare other kinases, leading to fewer off-target effects. In preclinical studies, N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for B-cell malignancies that involve the central nervous system. N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has also been shown to synergize with other targeted therapies such as venetoclax, providing a potential combination therapy approach for B-cell malignancies.
実験室実験の利点と制限
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has shown potent inhibition of BTK activity and downstream signaling pathways in preclinical studies, making it a valuable tool for studying B-cell receptor signaling and its role in B-cell malignancies. However, N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has also been shown to have limited efficacy in certain B-cell malignancies, highlighting the need for further research to identify biomarkers of response and optimize treatment strategies.
将来の方向性
For N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide research include identifying biomarkers of response, optimizing treatment strategies, and exploring combination therapies with other targeted agents. N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide may also have potential applications in other diseases such as rheumatoid arthritis and multiple sclerosis, where B-cell dysfunction is implicated. Further preclinical and clinical studies are needed to fully understand the potential of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide as a therapeutic agent.
合成法
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-(dimethylamino)pyridine). The resulting product is then purified by column chromatography to obtain N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide in high purity.
科学的研究の応用
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM). In preclinical studies, N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has shown potent inhibition of BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. Clinical trials of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide in patients with CLL and MCL have shown promising results, with high response rates and manageable toxicity.
特性
分子式 |
C21H27N3O2 |
---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-3-23-12-14-24(15-13-23)19-10-8-18(9-11-19)22-21(25)16-26-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
InChIキー |
BESBTVOGMRBGNB-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。